3-Cysteinylacetaminophen Trifluoroacetic Acid Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

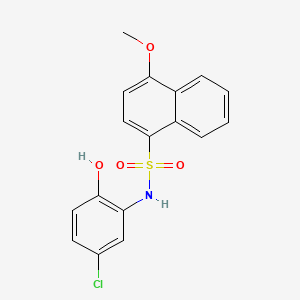

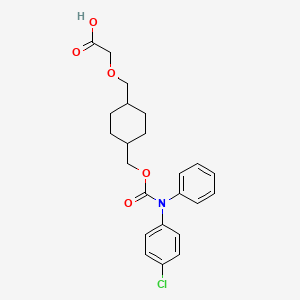

3-Cysteinylacetaminophen (trifluoroacetate salt) is a metabolite of acetaminophen, formed during its metabolism. It is an acetaminophen-protein adduct and has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen, both in the presence and absence of hepatotoxicity . This compound is significant in the study of acetaminophen metabolism and its associated toxicology.

Mechanism of Action

Target of Action

3-Cysteinylacetaminophen, also known as APAP-CYS, is an acetaminophen-protein adduct . It is formed during the metabolism of acetaminophen . The primary targets of APAP-CYS are proteins in the body, specifically in the liver and kidneys .

Mode of Action

APAP-CYS is formed when acetaminophen is metabolized in the body. It interacts with its targets by binding to proteins, forming adducts . In mice, APAP-CYS has been found to decrease renal glutathione (GSH) levels, an effect that can be blocked by the γ-glutamyl inhibitor acivicin .

Biochemical Pathways

The formation of APAP-CYS is part of the metabolic pathway of acetaminophen. Acetaminophen is metabolized in the liver, and to a lesser extent the kidney and intestine, to form pharmacologically inactive glucuronide and sulfate conjugates, and a minor fraction is oxidized to a reactive metabolite NAPQI . NAPQI is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity. Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates (APAP-cys) .

Pharmacokinetics

It has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen and in the presence and absence of hepatotoxicity . More research is needed to fully understand the ADME properties of APAP-CYS.

Result of Action

The formation of APAP-CYS is associated with the toxicity of acetaminophen. In mice, APAP-CYS has been found to decrease renal glutathione (GSH) levels . This can lead to oxidative stress and cellular damage, contributing to the hepatotoxicity and nephrotoxicity seen in acetaminophen overdose .

Action Environment

The action of APAP-CYS can be influenced by various environmental factors. For example, the presence of other medications that contain acetaminophen can increase the risk of APAP-CYS formation and potential toxicity . Additionally, the presence of inhibitors like acivicin can block the effect of APAP-CYS on renal glutathione levels . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of APAP-CYS.

Biochemical Analysis

Biochemical Properties

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is formed during the metabolism of acetaminophen . It interacts with glutathione, a natural antioxidant molecule, in the body . In mice, this compound decreases renal glutathione (GSH) levels, an effect that can be blocked by the γ-glutamyl inhibitor acivicin .

Cellular Effects

The compound has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen and in the presence and absence of hepatotoxicity . It influences cell function by interacting with glutathione, affecting the antioxidant capacity of the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with glutathione . It forms an adduct with glutathione, which can decrease the levels of glutathione in renal cells . This interaction can be blocked by the γ-glutamyl inhibitor acivicin .

Metabolic Pathways

This compound is involved in the metabolism of acetaminophen . It interacts with glutathione in this metabolic pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cysteinylacetaminophen (trifluoroacetate salt) is synthesized through the reaction of acetaminophen with cysteine. The reaction typically involves the formation of a thioether bond between the cysteine and the acetaminophen molecule. The trifluoroacetate salt form is obtained by treating the product with trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for 3-Cysteinylacetaminophen (trifluoroacetate salt) are not well-documented, the synthesis generally follows standard organic synthesis protocols involving the reaction of acetaminophen with cysteine under controlled conditions. The product is then purified and converted to its trifluoroacetate salt form.

Chemical Reactions Analysis

Types of Reactions

3-Cysteinylacetaminophen (trifluoroacetate salt) undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of reactive oxygen species.

Reduction: This reaction can convert the compound back to its original acetaminophen form.

Substitution: This reaction involves the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Common reagents include reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include modified acetaminophen derivatives and various cysteine conjugates .

Scientific Research Applications

3-Cysteinylacetaminophen (trifluoroacetate salt) has several scientific research applications:

Chemistry: Used to study the metabolism and toxicology of acetaminophen.

Biology: Investigates the effects of acetaminophen on cellular processes and protein interactions.

Medicine: Helps understand the mechanisms of acetaminophen-induced hepatotoxicity and nephrotoxicity.

Industry: Utilized in the development of safer acetaminophen formulations and antidotes for acetaminophen overdose

Comparison with Similar Compounds

Similar Compounds

- 3-(Cysteine-S-yl)acetaminophen

- APAP-Cys

Comparison

3-Cysteinylacetaminophen (trifluoroacetate salt) is unique due to its formation as a trifluoroacetate salt, which can influence its solubility and stability. Compared to other similar compounds, it has been specifically implicated in nephrotoxicity and has been used extensively in research to study the metabolism and toxicology of acetaminophen .

Properties

IUPAC Name |

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZGEXMJHANKLR-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B604893.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)